molecular formula C₁₂H₁₂N₂O₇ B1146375 (S)-2-(4-Nitrobenzamido)pentanedioic acid CAS No. 22536-03-4

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Cat. No. B1146375
CAS RN: 22536-03-4
M. Wt: 296.23
InChI Key:
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Description

“(S)-2-(4-Nitrobenzamido)pentanedioic acid” is a complex organic compound. It contains a nitrobenzamido group, which is a benzene ring with an amide group and a nitro group attached, and a pentanedioic acid group, which is a five-carbon chain with carboxylic acid groups at both ends.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through amidation reactions1. For example, 4-nitrobenzoic acid can react with ammonia in the presence of a catalyst to form a 4-nitrobenzamide1. The pentanedioic acid group could potentially be added through further reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

Again, without more specific information, it’s hard to predict the exact reactions this compound would undergo. However, the nitro group on the benzene ring could potentially be reduced to an amino group, and the carboxylic acid groups could react with bases or other acids.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.


Scientific Research Applications

  • Antineoplastic Activity : Some derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, a compound structurally similar to (S)-2-(4-Nitrobenzamido)pentanedioic acid, have shown promising antineoplastic activities. These activities were observed in both in vitro and in vivo studies against various human cancer cell lines and in a mouse model for Ehrlich ascites carcinoma (Dutta, Ray, & Nagarajan, 2014). Similarly, the synthesis and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives were studied, showing significant antineoplastic activity (Dutta, Ravali, Ray, & Nagarajan, 2015).

  • PET Imaging Agents for Tumor Detection : F-18 labeled fluoroarylvaline derivatives, which are structurally related to (S)-2-(4-Nitrobenzamido)pentanedioic acid, have been developed and evaluated as potential PET imaging agents for tumor detection. These compounds demonstrated superior tumor-to-blood and tumor-to-brain ratios compared to other imaging agents in a mice model bearing tumors (Qiao et al., 2009).

  • PSMA-Targeted Imaging Agents for Prostate Cancer : Research has been conducted on developing new prostate cancer imaging agents that target the prostate-specific membrane antigen (PSMA). One study explored a phosphoramidate peptidomimetic molecule, which showed promise in detecting PSMA+ prostate tumors (Lapi et al., 2009).

  • Brain Delivery of Glutamate Carboxypeptidase-II Inhibitors : The compound 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), which shares a structural similarity with (S)-2-(4-Nitrobenzamido)pentanedioic acid, has been studied for its improved brain delivery as an inhibitor of glutamate carboxypeptidase-II. This research has implications for the treatment of neurological and psychiatric disorders (Nedelcovych et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions should be taken when handling any chemical, including using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, or potential bioactive properties.


properties

IUPAC Name

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZBJAFCSWMKC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296919
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Nitrobenzamido)pentanedioic acid

CAS RN

6758-40-3
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6758-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
X Zhang, W Zhao, C Wang, L Cao… - Journal of Polymer …, 2021 - Wiley Online Library
In this work, a series of polyesters with different functional side groups were successfully prepared by Passerini three‐component polymerization (P‐3CP) in “one‐pot” from …
Number of citations: 4 onlinelibrary.wiley.com

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